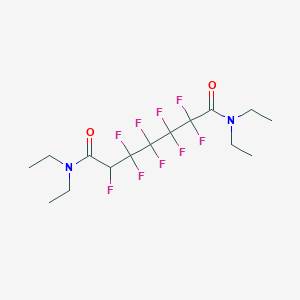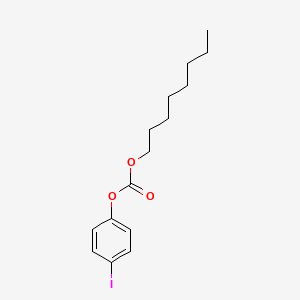
(4-iodophenyl) octyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iodophenyl) octyl carbonate is an organic compound that features an iodophenyl group attached to an octyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl) octyl carbonate typically involves the reaction of 4-iodophenol with octyl chloroformate. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-iodophenyl) octyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Ester Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-iodophenol and octanol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido or cyano derivatives of the phenyl group.
Ester Hydrolysis: The primary products are 4-iodophenol and octanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-iodophenyl) octyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the iodophenyl group, which can be radio-labeled for imaging studies.
Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-iodophenyl) octyl carbonate involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding and other non-covalent interactions, while the carbonate ester linkage can undergo hydrolysis to release active compounds. These interactions and reactions enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl) octyl carbonate
- (4-chlorophenyl) octyl carbonate
- (4-fluorophenyl) octyl carbonate
Comparison and Uniqueness
Compared to its halogenated analogs, (4-iodophenyl) octyl carbonate is unique due to the larger atomic radius and higher polarizability of the iodine atom. This results in stronger halogen bonding interactions and potentially different reactivity profiles. Additionally, the iodine atom can be radio-labeled, making this compound particularly useful in imaging studies.
Properties
CAS No. |
60075-63-0 |
|---|---|
Molecular Formula |
C15H21IO3 |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
(4-iodophenyl) octyl carbonate |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-12-18-15(17)19-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3 |
InChI Key |
DVOSSBAPRMJVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


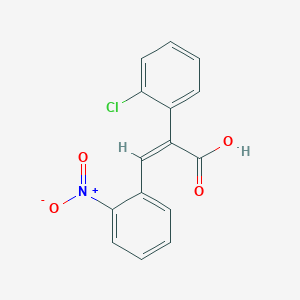
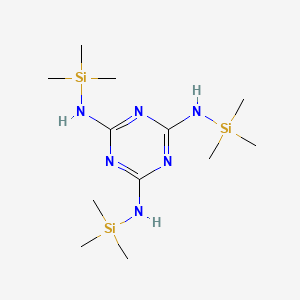
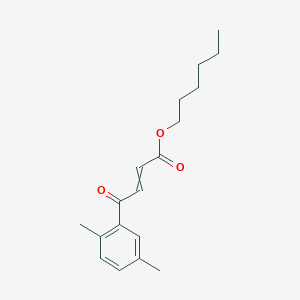
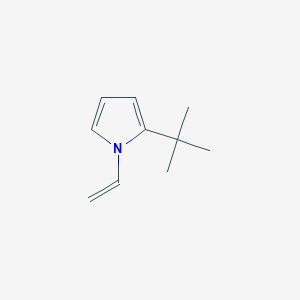
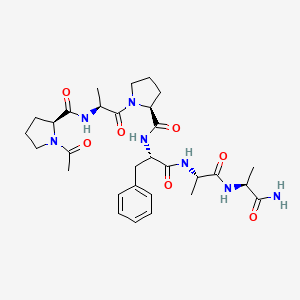
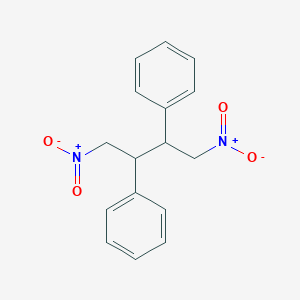
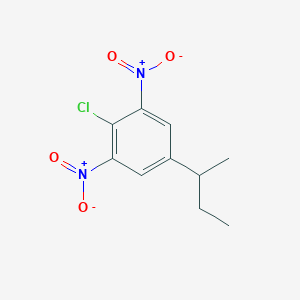
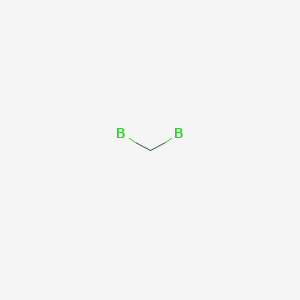
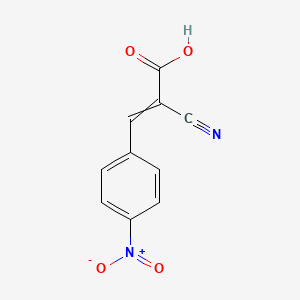
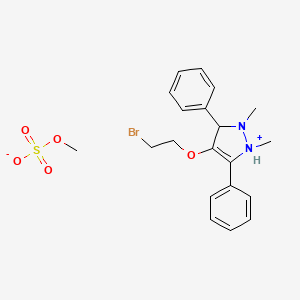
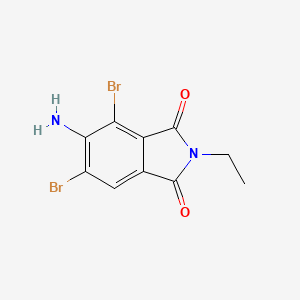
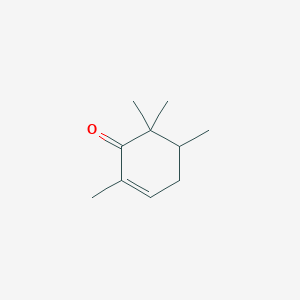
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
